

In Vitro Activity of Olorofim Against Aspergillus Species: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, exhibiting potent in vitro activity against a broad range of filamentous fungi, including clinically relevant Aspergillus species. Its novel mechanism of action, the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, makes it a promising candidate for the treatment of invasive aspergillosis, particularly in cases of resistance to existing antifungal therapies. This technical guide provides an in-depth overview of the in vitro activity of **Olorofim** against various Aspergillus species, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Introduction

Invasive aspergillosis remains a significant cause of morbidity and mortality in immunocompromised patient populations. The emergence of azole-resistant Aspergillus fumigatus and the intrinsic resistance of some cryptic Aspergillus species to conventional antifungal agents highlight the urgent need for novel therapeutic options. **Olorofim** represents a significant advancement in antifungal drug development due to its unique target in a metabolic pathway distinct from those targeted by azoles, polyenes, and echinocandins. This guide summarizes the current knowledge on the in vitro efficacy of **Olorofim** against a comprehensive panel of Aspergillus species.



Quantitative In Vitro Activity of Olorofim

Olorofim has demonstrated consistently low Minimum Inhibitory Concentrations (MICs) against a wide array of Aspergillus species, including those resistant to other antifungal classes. The following table summarizes the quantitative data from various studies.

Aspergillus Species/Co mplex	Number of Isolates	Olorofim MIC Range (mg/L)	Olorofim MIC₅o (mg/L)	Olorofim MIC ₉₀ (mg/L)	Reference(s
A. fumigatus sensu stricto	>1000	<0.004 - 0.25	0.03 - 0.06	0.06 - 0.125	[1][2]
A. fumigatus (azole- resistant)	>276	0.004 - 0.125	0.031 - 0.058	0.06	[1][3]
A. flavus	>100	0.008 - 0.25	0.03 - 0.05	0.06	[1][2]
A. niger	>100	0.008 - 0.25	0.03 - 0.06	0.06 - 0.25	[1][2]
A. terreus	>100	0.008 - 0.03	0.016 - 0.03	0.03	[1][2][4]
A. calidoustus	25	0.015 - 0.5	0.098	0.5	[4][5][6]
A. lentulus	57	0.008 - 0.06	0.015	0.03	[5]
A. fumigatiaffinis	57	0.008 - 0.03	0.015	0.015	[5]
A. tubingensis	20	0.03 - 0.12	0.048	0.12	[5]
A. ochraceus	15	0.015 - 0.03	0.015	0.03	[5]

Mechanism of Action

Olorofim exerts its antifungal activity by targeting and inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[7] This enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, specifically the oxidation of dihydroorotate to orotate.[7]

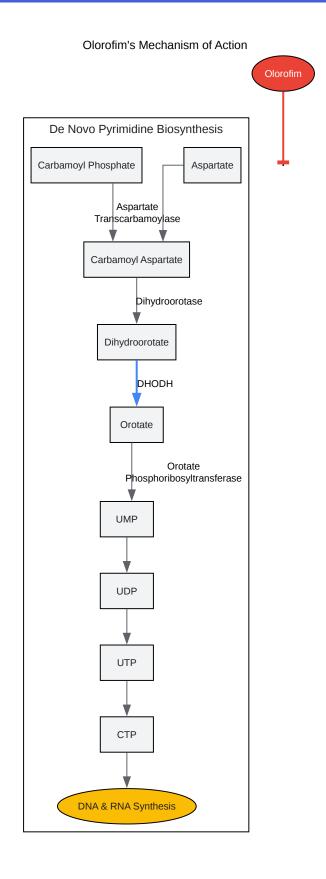


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Inhibition of DHODH leads to a depletion of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital cellular components, ultimately resulting in the cessation of fungal growth.[7]





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Caption: Olorofim inhibits DHODH in the pyrimidine pathway.



Experimental Protocols for In Vitro Susceptibility Testing

The in vitro activity of **Olorofim** against Aspergillus species is primarily determined using standardized broth microdilution methods, namely those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2 Broth Microdilution Method

The CLSI M38-A2 document provides a reference method for susceptibility testing of filamentous fungi.[8][9][10][11][12]

- a) Inoculum Preparation:
- Aspergillus species are cultured on potato dextrose agar for 5-7 days at 35°C to encourage sporulation.
- Conidia are harvested by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
- The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle for 3-5 minutes.
- The upper homogenous suspension is collected and adjusted spectrophotometrically at 530 nm to an optical density that yields a final inoculum concentration of 0.4×10^4 to 5×10^4 CFU/mL.
- b) Microdilution Plate Preparation and Inoculation:
- **Olorofim** is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
- Each well is inoculated with the prepared fungal suspension.
- The final volume in each well is 200 μL.



- c) Incubation and MIC Determination:
- Plates are incubated at 35°C for 48-72 hours.
- The MIC is determined as the lowest concentration of Olorofim that causes complete inhibition of visible growth.

EUCAST E.DEF 9.3.2 Method

The EUCAST E.DEF 9.3.2 document details the methodology for susceptibility testing of moulds.[13][14]

- a) Inoculum Preparation:
- Similar to the CLSI method, Aspergillus is cultured to obtain conidia.
- A suspension of conidia is prepared in sterile saline with 0.05% Tween 20.
- The inoculum is adjusted to a final concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL using a spectrophotometer or a hemocytometer.
- b) Microdilution Plate Preparation and Inoculation:
- Serial dilutions of Olorofim are prepared in RPMI 1640 medium supplemented with 2% glucose in 96-well microtiter plates.
- Each well is inoculated with the fungal suspension.
- c) Incubation and MIC Determination:
- Plates are incubated at 35-37°C for 48 hours.
- The MIC endpoint is read as the lowest drug concentration showing 100% inhibition of growth.



Preparation Culture Aspergillus on PDA Harvest conidia with saline-Tween Assay Adjust inoculum concentration Serially dilute Olorofim in RPMI Quality Control Strain Inoculate microtiter plates Incubate at 35-37°C for 48h Analysis Visually read plates Determine MIC (100% growth inhibition) Record MIC value (mg/L)

In Vitro Susceptibility Testing Workflow

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Caption: Standard workflow for determining Olorofim MIC.



Conclusion

Olorofim demonstrates potent and broad-spectrum in vitro activity against a wide range of Aspergillus species, including those that are resistant to currently available antifungal agents. Its novel mechanism of action provides a valuable new therapeutic strategy for the management of invasive aspergillosis. The standardized methodologies outlined by CLSI and EUCAST are essential for the accurate and reproducible determination of Olorofim's in vitro efficacy, which is crucial for clinical decision-making and ongoing drug development efforts. Further research and clinical studies are warranted to fully elucidate the clinical utility of Olorofim in treating aspergillosis.

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